8-(3,4-dimethylphenyl)-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
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Overview
Description
5-(3,4-Dimethylphenyl)-10-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex organic compound that belongs to the class of thienopyrimido[2,1-a]phthalazin-8-ones. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimido and phthalazinone moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-10-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The initial step involves the synthesis of the thieno ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyrimido Ring Formation: The thieno ring is then fused with a pyrimido ring through a condensation reaction, often involving the use of reagents such as ammonium acetate and acetic anhydride.
Phthalazinone Formation: The final step involves the formation of the phthalazinone moiety, which is typically achieved through a cyclization reaction using hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethylphenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the phthalazinone moiety, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
In medicinal chemistry, 5-(3,4-dimethylphenyl)-10-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is being investigated for its potential therapeutic applications. It has shown potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-10-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-cancer activity may be due to the inhibition of cell proliferation pathways or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Morpholinyl)-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
- 9-(4-Tert-butylphenyl)-5-(4-morpholinyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
- 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
Uniqueness
What sets 5-(3,4-dimethylphenyl)-10-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one apart from similar compounds is its specific substitution pattern on the phenyl rings. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
CAS No. |
379251-80-6 |
---|---|
Molecular Formula |
C27H19N3OS |
Molecular Weight |
433.5g/mol |
IUPAC Name |
8-(3,4-dimethylphenyl)-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
InChI |
InChI=1S/C27H19N3OS/c1-16-12-13-19(14-17(16)2)24-20-10-6-7-11-21(20)25-28-26-22(27(31)30(25)29-24)15-23(32-26)18-8-4-3-5-9-18/h3-15H,1-2H3 |
InChI Key |
UERMWSGFBCKJQV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NC4=C(C3=O)C=C(S4)C5=CC=CC=C5)C6=CC=CC=C62)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NC4=C(C3=O)C=C(S4)C5=CC=CC=C5)C6=CC=CC=C62)C |
Origin of Product |
United States |
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